REACTION_CXSMILES
|
NN.C1(=O)[N:7]([CH2:8][C:9]2[S:13][C:12]3=[CH:14][N:15]=[CH:16][N:11]3[CH:10]=2)C(=O)C2=CC=CC=C12>C(O)C>[NH2:7][CH2:8][C:9]1[S:13][C:12]2=[CH:14][N:15]=[CH:16][N:11]2[CH:10]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled on ice
|
Type
|
CUSTOM
|
Details
|
the resulting crystal was removed
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
by washing with a small amount of dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
to the resulting residue, 15 ml of dichloromethane was added
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane (20 ml×10)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was then evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1=CN2C(S1)=CN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 154.6 mg | |
YIELD: CALCULATEDPERCENTYIELD | 102.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |